molecular formula C21H20N2O B499880 [2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE

[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE

Cat. No.: B499880
M. Wt: 316.4g/mol
InChI Key: ZMHSNTLJQRUNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE is a complex organic compound that features an indole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and furan intermediates, followed by their coupling through a series of reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols.

Scientific Research Applications

[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: This compound also features an indole ring and is used in similar applications.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound has been studied for its inhibitory activity against enzymes like α-glucosidase.

Uniqueness

[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE is unique due to its specific combination of indole and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine

InChI

InChI=1S/C21H20N2O/c1-2-6-16(7-3-1)21-11-10-18(24-21)15-22-13-12-17-14-23-20-9-5-4-8-19(17)20/h1-11,14,22-23H,12-13,15H2

InChI Key

ZMHSNTLJQRUNNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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